(S)-3-[4-(4'-Chloro-2'-methyl-biphenyl-3-ylmethoxy)-phenyl]-3-(1-methyl-1H-imidazol-2-yl)-propionic acid
Overview
Description
AM-3189 is a potent and selective GPR40 Agonist with minimal CNS penetration, superior pharmacokinetic properties and in vivo efficacy comparable to AMG 837. AM-3189 maintains the in vivo efficacy of AMG 837 while displaying a superior pharmacokinetic profile and minimal CNS exposure. Similar to AMG 837, while highly potent on GPR40, AM-3189 was highly selective over the closely related GPCRs, GPR41 and GPR43. 13kdemonstrated low clearance, moderate volume of distribution, and good oral bioavailability. AM-3189 does not penetrate the rat CNS as indicated by a rat brain to plasma ratio of 0.04 at 3 h after an oral dose of 5 mg/kg.
Scientific Research Applications
Photocurrent Response and Coordination Polymers
The compound is used in the study of photocurrent response and coordination polymers, particularly with CdTe. It exhibits unique electrochemical properties and photoelectrochemical behaviors, essential for solar energy conversion and related applications (Meng, Gong, & Lin, 2016).
Inhibition of Retinoic Acid 4-Hydroxylase
It's applied in the development of inhibitors for retinoic acid 4-hydroxylase (CYP26), which are key in enhancing the biological effects of all-trans retinoic acid in neuroblastoma cell lines. This has implications for cancer research and therapy (Gomaa et al., 2011).
Crystallographic Studies
The compound is used in crystallography to study the molecular structure and properties of related compounds. This research is fundamental in understanding the molecular interactions and properties in various applications, including pharmaceuticals and materials science (Kumarasinghe, Hruby, & Nichol, 2009).
Antihypertensive Research
It plays a role in the synthesis of nonpeptide angiotensin II receptor antagonists, which are significant in the development of orally active antihypertensive agents. This research is crucial for cardiovascular disease treatment (Carini et al., 1991).
Antimicrobial Evaluation
The compound's derivatives are evaluated for their antimicrobial properties, indicating its potential in developing new antibacterial and antifungal agents (Rani et al., 2014).
Properties
CAS No. |
916219-50-6 |
---|---|
Molecular Formula |
C27H25ClN2O3 |
Molecular Weight |
460.9 g/mol |
IUPAC Name |
(3S)-3-[4-[[3-(4-chloro-2-methylphenyl)phenyl]methoxy]phenyl]-3-(1-methylimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C27H25ClN2O3/c1-18-14-22(28)8-11-24(18)21-5-3-4-19(15-21)17-33-23-9-6-20(7-10-23)25(16-26(31)32)27-29-12-13-30(27)2/h3-15,25H,16-17H2,1-2H3,(H,31,32)/t25-/m0/s1 |
InChI Key |
GFFXCPIMXLSUGF-VWLOTQADSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC=CC(=C2)COC3=CC=C(C=C3)[C@H](CC(=O)O)C4=NC=CN4C |
SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC=CC(=C2)COC3=CC=C(C=C3)C(CC(=O)O)C4=NC=CN4C |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC=CC(=C2)COC3=CC=C(C=C3)C(CC(=O)O)C4=NC=CN4C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AM-3189; AM 3189; AM3189. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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